Tetrapropylammonium perchlorate

Description

The exact mass of the compound Tetrapropylammonium perchlorate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tetrapropylammonium perchlorate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrapropylammonium perchlorate including the price, delivery time, and more detailed information at info@benchchem.com.

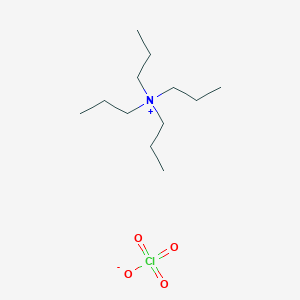

Structure

3D Structure of Parent

Properties

IUPAC Name |

tetrapropylazanium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N.ClHO4/c1-5-9-13(10-6-2,11-7-3)12-8-4;2-1(3,4)5/h5-12H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJDKWXHIGFOFDB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+](CCC)(CCC)CCC.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30884850 | |

| Record name | 1-Propanaminium, N,N,N-tripropyl-, perchlorate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Tetrapropylammonium perchlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19864 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15780-02-6 | |

| Record name | Tetrapropylammonium perchlorate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15780-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanaminium, N,N,N-tripropyl-, perchlorate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015780026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanaminium, N,N,N-tripropyl-, perchlorate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanaminium, N,N,N-tripropyl-, perchlorate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrapropylammonium perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Tetrapropylammonium Perchlorate (CAS: 15780-02-6)

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has consistently shown that a deep, functional understanding of a reagent's properties is paramount to successful and reproducible research. This guide to Tetrapropylammonium Perchlorate (TPAP) is structured to provide not just data, but a causal understanding of its behavior and application. We will move beyond simple protocols to explore the "why" behind the "how," empowering researchers to utilize this versatile salt to its full potential. This document is designed to be a self-validating system, where the foundational principles inform the practical applications, ensuring both scientific integrity and field-proven insights.

Section 1: Core Chemical and Physical Properties

Tetrapropylammonium perchlorate, with the chemical formula C₁₂H₂₈ClNO₄, is a quaternary ammonium salt that presents as a white crystalline solid.[1] Its molecular structure consists of a central nitrogen atom bonded to four propyl groups, forming the tetrapropylammonium cation ([N(CH₂CH₂CH₃)₄]⁺), and a perchlorate anion (ClO₄⁻). This ionic composition is fundamental to its utility, particularly in electrochemical applications.

A defining characteristic of TPAP is its thermal behavior. It undergoes two reversible phase transitions, one at approximately 284 K (-11°C) and another at around 445 K (172°C).[2] These transitions are attributed to the dynamic motions of the tetrapropylammonium cations and the perchlorate anions within the crystal lattice.[2] At lower temperatures, the structure is more ordered, while it becomes progressively more disordered at room temperature and elevated temperatures.[2] This thermal stability up to high temperatures makes it suitable for a range of applications.[2]

Key Physicochemical Data

| Property | Value | Reference |

| CAS Number | 15780-02-6 | [1] |

| Molecular Formula | C₁₂H₂₈ClNO₄ | [1] |

| Molecular Weight | 285.81 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Phase Transition T₁ | ~284 K (-11 °C) | [2] |

| Phase Transition T₂ | ~445 K (172 °C) | [2] |

Section 2: Synthesis and Purification

The reliable synthesis and rigorous purification of TPAP are critical for its performance, especially in sensitive applications like electrochemistry where impurities can significantly impact results.

Synthesis Protocol: A Mechanistic Approach

A common and effective method for the synthesis of Tetrapropylammonium perchlorate is through the salt metathesis reaction between a tetrapropylammonium halide (e.g., chloride or bromide) and a perchlorate source, typically perchloric acid or a soluble perchlorate salt.[2]

Reaction: [N(CH₂CH₂CH₃)₄]⁺Cl⁻ + HClO₄ → [N(CH₂CH₂CH₃)₄]⁺ClO₄⁻ + HCl

The rationale behind this choice of reactants lies in the solubility differences between the starting materials and the product. The reaction is typically carried out in a solvent where the product, TPAP, is less soluble than the reactants, facilitating its precipitation and isolation. Methanol is a suitable solvent for this purpose.[2]

Step-by-Step Synthesis Methodology:

-

Dissolution of Reactants: Dissolve equimolar amounts of tetrapropylammonium chloride and perchloric acid in methanol. For example, 5 mmol of each reactant can be dissolved in 20 mL of methanol.[2]

-

Reaction and Precipitation: Stir the solution at room temperature. As the reaction proceeds, the less soluble Tetrapropylammonium perchlorate will begin to precipitate out of the solution.

-

Isolation: The precipitated product is collected by filtration.

-

Washing: The collected solid is washed with a small amount of cold methanol to remove any unreacted starting materials and soluble byproducts.

-

Drying: The purified product is then dried under vacuum to remove any residual solvent.

Figure 1: General workflow for the synthesis of Tetrapropylammonium perchlorate.

Purification for Electrochemical Applications: The Importance of Purity

For electrochemical studies, the purity of the supporting electrolyte is paramount. Trace impurities, including water, other halides, and organic residues, can introduce unwanted redox processes, narrowing the usable electrochemical window and leading to erroneous results. Recrystallization is the preferred method for obtaining high-purity TPAP.

Recrystallization Protocol:

-

Solvent Selection: Choose a solvent system in which TPAP has high solubility at elevated temperatures and low solubility at room or lower temperatures. A mixture of ethanol and water or isopropanol are common choices for recrystallizing quaternary ammonium salts.

-

Dissolution: Dissolve the synthesized TPAP in a minimal amount of the hot solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation and Washing: Collect the crystals by filtration and wash them with a small amount of the cold recrystallization solvent.

-

Drying: Dry the purified crystals under high vacuum for an extended period to ensure the complete removal of solvent and any trace amounts of water.

Section 3: Key Applications

The Role in Electrochemistry: A Supporting Electrolyte

The primary application of Tetrapropylammonium perchlorate is as a supporting electrolyte in non-aqueous electrochemistry. Its key attributes for this purpose are:

-

High Solubility in Organic Solvents: TPAP is soluble in common electrochemical solvents such as acetonitrile and propylene carbonate, allowing for the preparation of electrolyte solutions with sufficient ionic conductivity.

-

Good Ionic Conductivity: Solutions of TPAP in organic solvents provide the necessary ionic conductivity to minimize iR drop (ohmic potential drop) during electrochemical measurements, ensuring accurate potential control. The ionic conductivity of an electrolyte solution is dependent on the concentration of the salt, the viscosity of the solvent, and the size and mobility of the ions.[4]

Protocol for Preparing an Electrochemical Solution:

-

Solvent Purification: Use high-purity, anhydrous solvents. Acetonitrile, for example, should be distilled over calcium hydride to remove water.

-

Electrolyte Drying: Dry the purified TPAP under high vacuum at an elevated temperature (e.g., 60-80 °C) for several hours immediately before use to remove any adsorbed water.

-

Solution Preparation: Prepare the electrolyte solution inside an inert atmosphere glovebox to prevent contamination with atmospheric water and oxygen. A typical concentration for a supporting electrolyte is 0.1 M.

-

Storage: Store the prepared electrolyte solution over molecular sieves inside a glovebox to maintain its anhydrous nature.

Figure 2: Estimated electrochemical window of Tetrapropylammonium perchlorate in acetonitrile.

Phase-Transfer Catalysis: Bridging Immiscible Phases

Quaternary ammonium salts, including TPAP, can function as phase-transfer catalysts (PTCs).[5] They facilitate the reaction between reactants that are soluble in two immiscible phases (typically an aqueous phase and an organic phase). The lipophilic tetrapropylammonium cation can transport an anion from the aqueous phase into the organic phase, where it can then react with the organic-soluble substrate.

The perchlorate anion itself has a high transfer rate between phases.[5] While specific examples using TPAP are not extensively documented, its structural similarity to other effective PTCs like tetrabutylammonium salts suggests its potential in this area.[6]

Conceptual Workflow for a PTC Reaction:

-

Reactant Segregation: An anionic nucleophile resides in the aqueous phase, while an organic substrate is in an immiscible organic solvent.

-

Ion Exchange: The TPAP cation in the organic phase exchanges its perchlorate anion for the nucleophilic anion at the phase interface.

-

Transport: The lipophilic [N(Pr)₄]⁺-Nucleophile⁻ ion pair is soluble in the organic phase and diffuses away from the interface.

-

Reaction: The "naked" and highly reactive nucleophile attacks the organic substrate.

-

Catalyst Regeneration: The resulting leaving group anion pairs with the TPAP cation and returns to the aqueous phase, where it is exchanged for another nucleophile, thus completing the catalytic cycle.

Section 4: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of synthesized TPAP.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the tetrapropylammonium cation.

-

¹H NMR: The proton NMR spectrum of the tetrapropylammonium cation is characterized by three distinct signals corresponding to the three different types of protons in the propyl chains. The chemical shifts are influenced by their proximity to the positively charged nitrogen atom.[7]

-

α-CH₂ (~3.1-3.3 ppm): The methylene group directly attached to the nitrogen is the most deshielded and appears furthest downfield.

-

β-CH₂ (~1.6-1.8 ppm): The middle methylene group.

-

γ-CH₃ (~0.9-1.0 ppm): The terminal methyl group is the most shielded and appears furthest upfield.

-

-

¹³C NMR: The carbon NMR spectrum will similarly show three distinct signals for the three unique carbon environments in the propyl chains.[8]

-

α-C (~58-60 ppm): The carbon directly bonded to the nitrogen.

-

β-C (~15-17 ppm): The middle carbon.

-

γ-C (~10-12 ppm): The terminal methyl carbon.

-

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are particularly useful for identifying the presence of the perchlorate anion and observing changes in the crystal structure with temperature.

-

Perchlorate Anion (ClO₄⁻): The perchlorate anion, having tetrahedral symmetry, exhibits characteristic vibrational modes. The most intense of these is the asymmetric stretching mode (ν₃), which typically appears as a strong, broad band around 1100 cm⁻¹ in the IR spectrum. A symmetric stretching mode (ν₁) is observed in the Raman spectrum around 935 cm⁻¹.[2]

-

Tetrapropylammonium Cation: The C-H stretching and bending vibrations of the propyl chains will be prominent in both the IR and Raman spectra. Changes in the bandwidth and position of these peaks can provide information about the conformational changes and dynamics of the cation within the crystal lattice, particularly across its phase transitions.[2]

Section 5: Safety and Handling

Tetrapropylammonium perchlorate is classified as an oxidizer and can cause skin and serious eye irritation, as well as respiratory irritation.[2] It is crucial to handle this compound with appropriate safety precautions.

-

As an Oxidizer: Perchlorates are strong oxidizing agents and can form explosive mixtures with combustible materials.[3] TPAP should be kept away from heat, sparks, open flames, and other ignition sources. Avoid contact with clothing and other combustible materials.[6][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling TPAP.[10] Work in a well-ventilated area or a fume hood to avoid inhaling the dust.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from combustible materials.[10]

-

Disposal: Dispose of TPAP and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.

Section 6: Conclusion

Tetrapropylammonium perchlorate is a valuable and versatile quaternary ammonium salt with significant applications, particularly as a supporting electrolyte in non-aqueous electrochemistry. Its synthesis is straightforward, and with careful purification, it can be obtained in high purity suitable for sensitive applications. A thorough understanding of its chemical and physical properties, including its thermal behavior and spectroscopic signatures, is essential for its effective and safe use in research. This guide has aimed to provide a comprehensive and practical overview to empower researchers in their scientific endeavors with this compound.

References

-

Dielectric switching in correlation with the structural phase transitions in tetrapropylammonium perchlorate. RSC Publishing, 2022-12-05. [Link]

-

Tetrapropylammonium perchlorate | C12H28ClNO4 | CID 85095. PubChem. [Link]

-

Ammonium perchlorate. Wikipedia. [Link]

-

A review on conductometric studies of electrolytes in mixed solvent systems to understand ion-ion and ion-solvent interactions. Biointerface Research in Applied Chemistry, 2020-02-22. [Link]

-

tetraethylammonium perchlorate. Chemister.ru. [Link]

-

Phase transfer catalysis (PTC). OperaChem, 2023-07-02. [Link]

-

Crystallization-Based Modification of Ammonium Perchlorate Heat Release. PMC - NIH. [Link]

-

What is the potential window for acetonitrile solvent for Cyclic Voltametry measurement?. ResearchGate, 2019-08-12. [Link]

-

Ionic Liquids in Analytical Chemistry. American Chemical Society, 2006-05-01. [Link]

-

Phase-Transfer Catalysis (PTC). Macmillan Group. [Link]

- US3419899A - Crystallization of ammonium perchlorate.

-

13C NMR Chemical Shift. Oregon State University. [Link]

-

Solvation of tetraalkylammonium chlorides in acetonitrile-water mixtures: mass spectrometry and molecular dynamics simulations. PubMed, 2005-07-11. [Link]

-

Influences of solvents and monomer concentrations on the electrochemical performance and structural properties of electrodeposited PEDOT films: a comparative study in water and acetonitrile. RSC Publishing, 2024-09-20. [Link]

-

(PDF) Solvent–Solvent Cooling Crystallization: An Effective Method to Control the Morphology and Size of Ammonium Perchlorate Crystals. ResearchGate, 2019-09-02. [Link]

-

(PDF) Ion-Solvent Interactions Investigated by Isentropic Compressibility Measurements of Tetraalkylammonium, Copper(I) and Sodium Salts in Binary Mixtures of Acetonitrile and n-Butyronitrile at 298.15 K. ResearchGate, 2025-08-09. [Link]

-

Conductivity, viscosity and IR spectra of Li, Na and Mg perchlorate solutions in propylene carbonate/water mixed solvents. RSC Publishing. [Link]

-

Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society. [Link]

-

Ionic liquids: A green solvent for organic synthesis. Curr Trends Pharm Pharm Chem. [Link]

-

1H NMR Chemical Shift. Oregon State University. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts, 2023-01-29. [Link]

-

Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

-

13 C-NMR chemical shifts. | Download Table. ResearchGate. [Link]

-

Unusual stability of acetonitrile-based superconcentrated electrolytes for fast-charging lithium-ion batteries. PubMed, 2014-04-02. [Link]

-

PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Journal For Basic Sciences. [Link]

-

phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by. CORE. [Link]

-

Crystallization kinetics of ammonium perchlorate in MSMPR crystallizer. ResearchGate. [Link]

-

Material Safety Data Sheet - Tetraethylammonium Perchlorate, 95% (Titr.). Cole-Parmer. [Link]

-

a guide to 13c nmr chemical shift values. Compound Interest. [Link]

-

Influence of Acetonitrile on the Electrochemical Behavior of Ionic Liquid-Based Supercapacitors. MDPI, 2024-07-26. [Link]

-

Ionic Liquids: Solvent Properties and Organic Reactivity | Request PDF. ResearchGate, 2025-08-06. [Link]

-

CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

-

(PDF) Influence of Chloride, Water, and Organic Solvents on the Physical Properties of Ionic Liquids. ResearchGate, 2025-08-10. [Link]

-

Chemical Properties of Propylene Carbonate (CAS 108-32-7). Cheméo. [Link]

-

1 H NMR spectra of si-PPMS in tetrabutylammonium form (a) and in proton... | Download Scientific Diagram. ResearchGate. [Link]

-

The Solvation of Anions in Propylene Carbonate. ResearchGate, 2025-08-06. [Link]

-

13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts, 2024-03-20. [Link]

Sources

- 1. Ammonium perchlorate - Wikipedia [en.wikipedia.org]

- 2. Tetrapropylammonium perchlorate | C12H28ClNO4 | CID 85095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Ionic liquids: A green solvent for organic synthesis - Curr Trends Pharm Pharm Chem [ctppc.org]

- 5. Phase transfer catalysis (PTC) - operachem [operachem.com]

- 6. fishersci.com [fishersci.com]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to the Crystal Structure of Tetrapropylammonium Perchlorate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrapropylammonium perchlorate ([(CH₃CH₂CH₂)₄N]ClO₄, hereafter TePrAClO₄) is a quaternary ammonium salt that has garnered scientific interest due to its intriguing structural properties and phase behavior. As a member of the tetra-alkylammonium salt family, it finds relevance in applications such as phase-transfer catalysis and as a supporting electrolyte in electrochemistry.[1][2] However, the true complexity of TePrAClO₄ lies in its crystal structure, which exhibits significant temperature-dependent dynamics.

This guide provides a comprehensive examination of the crystal structure of TePrAClO₄. Moving beyond a simple recitation of crystallographic data, we will delve into the causality behind its synthesis and crystallization, the intricacies of its structural determination via single-crystal X-ray diffraction, and the critical role of temperature in inducing reversible phase transitions. The information presented herein is synthesized from authoritative crystallographic databases and peer-reviewed studies to provide a robust and reliable resource for researchers.

Synthesis and Crystallization: The Foundation for Structural Analysis

The successful elucidation of a crystal structure is critically dependent on the quality of the single crystal. The synthesis of TePrAClO₄ is straightforward, but the crystallization process must be controlled to yield crystals of sufficient size and quality for diffraction experiments. The primary synthetic route involves a salt metathesis reaction.[3]

Causality in Experimental Design

The choice of solvent and crystallization method is paramount. Methanol is an effective solvent as it readily dissolves both the tetrapropylammonium chloride reactant and the perchloric acid, facilitating a complete reaction.[3] The subsequent crystallization is typically achieved through slow evaporation at room temperature. This slow process is crucial; it allows the ions to arrange themselves into a well-ordered lattice, minimizing defects and yielding the high-quality single crystals necessary for X-ray diffraction analysis. Rapid precipitation would likely result in a microcrystalline powder, unsuitable for single-crystal studies.

Experimental Protocol: Synthesis of TePrAClO₄ Crystals

The following protocol is adapted from established literature methods.[3]

-

Reagent Preparation : In a clean glass vessel, dissolve 5 mmol of tetrapropylammonium chloride and 5 mmol of perchloric acid in 20 ml of analytical grade methanol.

-

Reaction : Stir the solution at room temperature until all solids are completely dissolved.

-

Crystallization : Cover the vessel with a perforated film (e.g., Parafilm) to allow for slow evaporation of the methanol.

-

Incubation : Allow the solution to stand undisturbed at room temperature.

-

Crystal Harvesting : Colorless, block-like crystals suitable for analysis will typically form within two to three days and can be harvested from the solution.[3]

Caption: Workflow for the synthesis and crystallization of TePrAClO₄.

Structural Elucidation by Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.[4] The process involves irradiating a single crystal with a focused X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide the information needed to solve and refine the crystal structure.[5]

Self-Validating Protocol for SCXRD Analysis

A trustworthy structural determination relies on a rigorous, self-validating workflow. The process begins with careful crystal selection and culminates in a refined structural model that is validated against the experimental data.

-

Crystal Selection & Mounting : A suitable crystal (typically 0.1-0.4 mm in diameter with well-defined faces) is selected under a microscope and mounted on a goniometer head.[5]

-

Data Collection : The mounted crystal is placed in the X-ray diffractometer. For TePrAClO₄, it is crucial to use a cooling/heating system (such as an open-flow nitrogen cryostream) to maintain a stable temperature, given its known phase transitions.[3] A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system.[5] A full sphere of diffraction data is then collected.

-

Data Reduction : The raw diffraction data is processed to correct for experimental factors and to integrate the intensities of each reflection.

-

Structure Solution & Refinement : The crystal structure is solved using direct methods or Patterson synthesis to obtain an initial model of the atomic positions. This model is then refined using least-squares methods against the experimental data until the calculated and observed diffraction patterns show the best possible agreement.[3]

-

Validation : The final structural model is validated using metrics such as the R-factor (residual factor), which quantifies the agreement between the experimental and calculated structure factors. A low R-factor (e.g., 0.067 for TePrAClO₄) indicates a good fit.[6]

Caption: Generalized workflow for Single-Crystal X-ray Diffraction (SCXRD).

In-depth Analysis of the Crystal Structure

The crystal structure of TePrAClO₄ has been determined at low temperature, revealing a well-ordered arrangement of tetrapropylammonium cations and perchlorate anions.[6] The compound crystallizes in the orthorhombic system.

Crystallographic Data Summary

The following table summarizes the key crystallographic data for the low-temperature phase of TePrAClO₄.[6]

| Parameter | Value |

| Chemical Formula | C₁₂H₂₈ClNO₄ |

| Molecular Weight | 285.80 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P 2₁2₁2₁ |

| a (Å) | 13.3335 |

| b (Å) | 12.1528 |

| c (Å) | 9.6210 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1556.24 |

| Z (Formula units/cell) | 4 |

| R-factor | 0.067 |

Data sourced from the Crystallography Open Database, associated with Fujihara et al., 2005.[6]

Ionic Geometry and Packing

The asymmetric unit of TePrAClO₄ consists of one tetrapropylammonium ([N(C₃H₇)₄]⁺) cation and one perchlorate (ClO₄⁻) anion. The cation features a central nitrogen atom tetrahedrally coordinated to four propyl chains. The perchlorate anion exhibits the expected tetrahedral geometry with the chlorine atom at the center.

Caption: Ionic components of the TePrAClO₄ crystal structure.

Critical Insight: Phase Transitions and Structural Dynamics

While the low-temperature structure is ordered, a pivotal finding is that TePrAClO₄ undergoes two reversible phase transitions at approximately 284 K (~11 °C) and 445 K (~172 °C).[3][7] This discovery underscores the dynamic nature of the crystal lattice and is essential for any professional working with this compound.

-

Low-Temperature Phase (< 284 K) : This is the fully ordered orthorhombic structure detailed in the table above.[3][6]

-

Room-Temperature Phase (284 K - 445 K) : Above 284 K, the crystal transitions to a disordered state. This disorder is not random; specifically, the propyl chains of the cation and the perchlorate anions become disordered over mirror planes within the crystal lattice.[3][7]

-

High-Temperature Phase (> 445 K) : A second phase transition leads to a highly disordered state.[3]

These phase transitions are driven by the dynamic motions of both the organic cations and the inorganic anions.[3] This behavior has significant implications for the material's physical properties, such as its dielectric response, and must be considered when using TePrAClO₄ as an electrolyte or in other applications where temperature stability is a factor.

Safety and Handling

As a perchlorate salt, TePrAClO₄ is a strong oxidizer. It may intensify fires and cause skin and eye irritation.[6] Standard laboratory safety protocols, including the use of personal protective equipment, are required. Contact with combustible materials should be avoided, and the compound should not be heated indiscriminately due to its oxidizing nature.

Conclusion

The crystal structure of tetrapropylammonium perchlorate is more complex than a static model suggests. While its low-temperature phase is a well-defined orthorhombic system, the compound's structure is highly dependent on temperature. The reversible phase transitions at 284 K and 445 K, which introduce dynamic disorder into the cation propyl chains and the perchlorate anions, are a defining characteristic of this material.[3][7] For researchers and developers, this technical guide emphasizes the necessity of considering the specific temperature and corresponding structural phase of TePrAClO₄ to ensure the accuracy of experimental design and the reliability of application performance.

References

-

PubChem. (n.d.). Tetrapropylammonium perchlorate. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Lim, I., et al. (2023). Structural Investigation of Tetra-n-Butylammonium Perchlorate. MDPI. Retrieved January 24, 2026, from [Link]

-

Gluch, K., et al. (2022). Dielectric switching in correlation with the structural phase transitions in tetrapropylammonium perchlorate. RSC Publishing. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Single crystal X-ray structure of (a) complex 1; perchlorate.... Retrieved January 24, 2026, from [Link]

-

Andrića, Ž. (2007). Crystallization of Ammonium-Perchlorate from Solution of Electrolytically Produced Sodium-Perchlorate in a Pilot- Scale Plant. European Congress of Chemical Engineering (ECCE-6). Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Diffraction patterns of ammonium perchlorate (AP) XRD pattern.... Retrieved January 24, 2026, from [Link]

-

Fengchen Group. (n.d.). Understanding Tetrabutylammonium Perchlorate: Properties, Uses, and Sourcing. Retrieved January 24, 2026, from [Link]

- Tufts, L. E., & Eichler, D. L. (1968). Crystallization of ammonium perchlorate. Google Patents.

-

Materials Project. (n.d.). Ammonium perchlorate. Retrieved January 24, 2026, from [Link]

-

Chipera, S. J., & Vaniman, D. T. (2010). Determination of the crystal structure of magnesium perchlorate hydrates by X-ray powder diffraction and the charge-flipping method. PubMed. Retrieved January 24, 2026, from [Link]

-

Fischer, N., et al. (n.d.). Tetraamminecopper Perchlorate (TACP): Explosive Properties. Retrieved January 24, 2026, from [Link]

-

RSC Publishing. (2022). Dielectric switching in correlation with the structural phase transitions in tetrapropylammonium perchlorate. Retrieved January 24, 2026, from [Link]

-

YouTube. (2016). Single Crystal X Ray Diffraction familiarisation video. Retrieved January 24, 2026, from [Link]

-

Al-Jibburi, S. H. (n.d.). CRYSTALLIZATION KINETICS OF AMMONIUM PERCHLORATE IN AN AGITATED VESSEL. Retrieved January 24, 2026, from [Link]

-

Macossay-Torres, J., et al. (2021). In Situ Electrosynthesis of Hyaluronic Acid Doped Polypyrrole on Polyvinyl Alcohol/Chitosan Nanofibers as a Cellular Scaffold. MDPI. Retrieved January 24, 2026, from [Link]

-

Tati, P., et al. (n.d.). Crystal Structure and Properties of an Energetic Perchlorate Complex Compound with Copper and Cytosine. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Tetraamminecopper Perchlorate (TACP): Explosive Properties | Request PDF. Retrieved January 24, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. Dielectric switching in correlation with the structural phase transitions in tetrapropylammonium perchlorate - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP03665G [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Tetrapropylammonium perchlorate | C12H28ClNO4 | CID 85095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dielectric switching in correlation with the structural phase transitions in tetrapropylammonium perchlorate - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Unraveling the Thermal Decomposition of Tetrapropylammonium Perchlorate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Tetrapropylammonium perchlorate (TPAP) is a quaternary ammonium salt with potential applications in various fields, including as an electrolyte and a phase transfer catalyst. A comprehensive understanding of its thermal stability and decomposition properties is paramount for its safe handling, storage, and application. This technical guide provides an in-depth analysis of the anticipated thermal decomposition of TPAP. In the absence of extensive, direct experimental data for TPAP in the public domain, this guide synthesizes information from closely related tetraalkylammonium perchlorates and ammonium perchlorate to present a scientifically grounded predictive overview. We will explore the expected decomposition pathways, the influence of the tetrapropylammonium cation on the perchlorate anion's stability, and the analytical techniques essential for its characterization.

Introduction to Tetrapropylammonium Perchlorate (TPAP)

Tetrapropylammonium perchlorate, with the chemical formula (CH₃CH₂CH₂)₄NClO₄, is a salt composed of a tetrapropylammonium cation and a perchlorate anion. Its molecular structure plays a crucial role in its physical and chemical properties. The bulky and non-polar tetrapropylammonium cation influences the crystal packing and the overall stability of the salt.

The Perchlorate Anion: A Foundation of Energetic Properties

The perchlorate anion (ClO₄⁻) is a powerful oxidizing agent, a characteristic that defines the energetic nature of perchlorate salts. The thermal decomposition of ammonium perchlorate (AP), a widely studied energetic material, provides a fundamental framework for understanding the decomposition of related compounds. AP decomposes in two main stages: a low-temperature decomposition (LTD) below 300°C and a high-temperature decomposition (HTD) above 350°C.[3][4][5] The initial step is believed to be a proton transfer from the ammonium cation to the perchlorate anion, forming ammonia (NH₃) and perchloric acid (HClO₄).[6] The subsequent decomposition of these products drives the overall reaction.

The Influence of the Tetrapropylammonium Cation

In TPAP, the ammonium cation is replaced by the much larger and more complex tetrapropylammonium cation. This substitution is expected to significantly alter the decomposition mechanism compared to ammonium perchlorate. The primary differences arise from:

-

Absence of Acidic Protons: Unlike the ammonium ion, the tetrapropylammonium cation lacks acidic protons that can be readily transferred to the perchlorate anion. This fundamentally changes the initiation step of the decomposition.

-

Reductive Nature of the Alkyl Chains: The propyl chains of the cation can act as a fuel (reductant) in the presence of the oxidizing perchlorate anion.

Therefore, the thermal decomposition of TPAP is anticipated to be an intramolecular redox reaction, where the tetrapropylammonium cation is oxidized by the perchlorate anion.

Predicted Thermal Decomposition Pathway of TPAP

Based on the behavior of other tetraalkylammonium perchlorates, the thermal decomposition of TPAP is likely to proceed through a multi-step process.

Initial Decomposition Step

The decomposition is expected to initiate with the breaking of the C-N or C-H bonds in the tetrapropylammonium cation, or the Cl-O bond in the perchlorate anion. The presence of the organic cation is likely to lower the decomposition temperature compared to inorganic perchlorates like potassium perchlorate.

Gaseous Decomposition Products

The decomposition of the tetrapropylammonium cation will likely produce a variety of gaseous products, including:

-

Alkenes: Propene (C₃H₆) via Hofmann elimination or other radical pathways.

-

Amines: Tripropylamine ((CH₃CH₂CH₂)₃N) and other smaller amines.

-

Hydrocarbons: Propane, ethane, and methane from the fragmentation of the propyl chains.

-

Nitrogen Oxides (NOx): Formed from the oxidation of the nitrogen atom.

-

Carbon Oxides (CO, CO₂): Resulting from the complete or incomplete oxidation of the carbon backbone.

-

Water (H₂O): From the oxidation of hydrogen atoms.

The perchlorate anion will decompose to produce chlorine-containing species such as:

-

Hydrogen Chloride (HCl): If a source of hydrogen is available.

-

Chlorine (Cl₂)

-

Chlorine Oxides (ClOx)

The overall decomposition can be represented by a complex network of reactions. A simplified, generalized pathway is illustrated below:

Caption: Generalized thermal decomposition pathway of tetrapropylammonium perchlorate.

Experimental Methodologies for Thermal Analysis

To experimentally determine the thermal decomposition properties of TPAP, a suite of thermal analysis techniques would be employed.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For TPAP, a TGA experiment would reveal:

-

Onset Decomposition Temperature: The temperature at which significant mass loss begins.

-

Decomposition Stages: Whether the decomposition occurs in a single step or multiple steps.

-

Final Residue: The amount of non-volatile residue remaining after decomposition.

The experimental setup for a typical TGA analysis is as follows:

Sources

- 1. Dielectric switching in correlation with the structural phase transitions in tetrapropylammonium perchlorate - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP03665G [pubs.rsc.org]

- 2. Dielectric switching in correlation with the structural phase transitions in tetrapropylammonium perchlorate - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. osti.gov [osti.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Thermal decomposition of ammonium perchlorate - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Tetrapropylammonium Perchlorate for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical characteristics of tetrapropylammonium perchlorate (TPAP), a quaternary ammonium salt with significant applications in electrochemistry and synthesis. This document is intended for researchers, scientists, and drug development professionals who utilize or are considering the use of this compound in their work.

Core Molecular and Physical Properties

Tetrapropylammonium perchlorate is a white crystalline solid at room temperature.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₂H₂₈ClNO₄ | [1] |

| Molecular Weight | 285.81 g/mol | [1] |

| CAS Number | 15780-02-6 | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 238 - 240 °C | [2] |

| Density | Data not available |

Crystal Structure

Tetrapropylammonium perchlorate crystallizes in the orthorhombic space group P 21 21 21.[1] The unit cell parameters have been reported as a = 13.3335 Å, b = 12.1528 Å, and c = 9.6210 Å, with α, β, and γ angles all being 90°.[1] This crystalline structure is a key determinant of its physical properties and stability.

Synthesis of Tetrapropylammonium Perchlorate

A common laboratory-scale synthesis of tetrapropylammonium perchlorate involves the metathesis reaction between a tetrapropylammonium halide and a perchlorate salt, or the neutralization of tetrapropylammonium hydroxide with perchloric acid. A representative synthesis is the reaction of tetrapropylammonium chloride with perchloric acid in methanol.[3]

Figure 1: Synthetic pathway for tetrapropylammonium perchlorate.

Detailed Synthetic Protocol

Caution: Perchloric acid is a strong oxidizing acid and should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a face shield, and acid-resistant gloves.

-

Dissolution: Dissolve equimolar amounts of tetrapropylammonium chloride and sodium perchlorate in a minimal amount of a suitable solvent, such as methanol.

-

Reaction: Stir the solution at room temperature. The less soluble sodium chloride will precipitate out of the solution.

-

Filtration: Filter the reaction mixture to remove the precipitated sodium chloride.

-

Crystallization: The filtrate, containing the desired tetrapropylammonium perchlorate, is then concentrated under reduced pressure to induce crystallization.

-

Isolation and Drying: The resulting crystals are collected by filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried under vacuum.

Chemical Characteristics

Solubility

| Solvent | Solubility of Tetrapropylammonium Perchlorate | Solubility of Related Compounds ( g/100g ) |

| Acetonitrile | Soluble | 33.3 (Tetraethylammonium perchlorate at 25°C)[4] |

| Dichloromethane | Expected to be soluble | Data not available |

| Water | Very slightly soluble | 2.392 (Tetraethylammonium perchlorate at 17°C)[4] |

| Ethanol | Soluble | Data for Tetrabutylammonium perchlorate indicates solubility[3] |

Thermal Stability and Decomposition

Tetrapropylammonium perchlorate exhibits interesting thermal behavior, undergoing two reversible phase transitions at approximately 284 K (-11 °C) and 445 K (172 °C).[3] These transitions are associated with changes in the motional freedom of the tetrapropylammonium cation and the perchlorate anion within the crystal lattice.[3]

Upon heating to higher temperatures, tetrapropylammonium perchlorate will decompose. While the precise decomposition products have not been extensively reported, the decomposition of similar quaternary ammonium perchlorates suggests the formation of volatile organic compounds and oxides of nitrogen and carbon, in addition to chlorine-containing species.

Electrochemical Properties

Tetraalkylammonium salts are widely used as supporting electrolytes in non-aqueous electrochemistry due to their wide electrochemical windows and good ionic conductivity.

Electrochemical Window

The electrochemical window is a critical parameter for a supporting electrolyte, defining the potential range within which the electrolyte is electrochemically inert. For tetraalkylammonium perchlorates in acetonitrile, this window is generally wide. For example, a 0.1 M solution of tetrabutylammonium perchlorate in acetonitrile exhibits an electrochemical window of approximately 4.5 V.[5] While a specific value for tetrapropylammonium perchlorate is not available, a similarly wide window can be expected.

The anodic limit is determined by the oxidation of the perchlorate anion, while the cathodic limit is set by the reduction of the tetrapropylammonium cation.

Figure 2: Estimated electrochemical window of tetrapropylammonium perchlorate in acetonitrile.

Ionic Conductivity

Applications in Research and Development

The favorable electrochemical properties of tetrapropylammonium perchlorate make it a valuable supporting electrolyte in a variety of applications, including:

-

Cyclic Voltammetry: Its wide potential window allows for the study of a broad range of redox-active species without interference from the electrolyte itself.

-

Electrosynthesis: It provides a conductive medium for electrochemical reactions, facilitating the synthesis of organic and inorganic compounds.

-

Sensors and Biosensors: Its use in electrochemical sensors can enhance signal stability and sensitivity.

Experimental Protocol: Cyclic Voltammetry

The following is a general protocol for using tetrapropylammonium perchlorate as a supporting electrolyte in cyclic voltammetry.

-

Electrolyte Preparation: Prepare a 0.1 M solution of tetrapropylammonium perchlorate in a suitable dry, aprotic solvent (e.g., acetonitrile). Ensure the solvent is of high purity to minimize background currents.

-

Analyte Addition: Add the analyte of interest to the electrolyte solution to the desired concentration (typically in the millimolar range).

-

Cell Assembly: Assemble a standard three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode (e.g., Ag/Ag⁺ or a saturated calomel electrode isolated by a salt bridge), and a counter electrode (e.g., a platinum wire or mesh).

-

Deaeration: Deoxygenate the solution by bubbling with a high-purity inert gas (e.g., argon or nitrogen) for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.

-

Data Acquisition: Perform the cyclic voltammetry experiment by scanning the potential between the desired limits and recording the resulting current. The scan rate can be varied to investigate the kinetics of the electrochemical process.

Figure 3: Workflow for a cyclic voltammetry experiment using tetrapropylammonium perchlorate.

Safety and Handling

Tetrapropylammonium perchlorate is classified as an oxidizing solid, a skin irritant, and a serious eye irritant.[1] As such, appropriate safety precautions must be taken during its handling and storage.

-

Personal Protective Equipment: Always wear safety glasses, a lab coat, and appropriate gloves when handling the solid or its solutions.

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from combustible materials and sources of ignition.

-

Handling: Avoid creating dust. Use in a well-ventilated area or a fume hood. Keep away from heat, sparks, and open flames.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its oxidizing nature, it should not be mixed with combustible waste.

Conclusion

Tetrapropylammonium perchlorate is a versatile and valuable supporting electrolyte for non-aqueous electrochemistry. Its wide electrochemical window, good solubility in polar aprotic solvents, and thermal stability make it a suitable choice for a variety of research and development applications. While some specific quantitative physical data remains to be fully characterized in the literature, the information available, along with data from analogous compounds, provides a strong foundation for its effective and safe use in the laboratory.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 85095, Tetrapropylammonium perchlorate. [Link].

-

Dielectric switching in correlation with the structural phase transitions in tetrapropylammonium perchlorate. RSC Advances, 2022, 12, 34655-34665. [Link].

-

Dielectric switching in correlation with the structural phase transitions in tetrapropylammonium perchlorate. Dalton Transactions, 2022, 51, 18483-18492. [Link].

-

tetraethylammonium perchlorate. Chemister.ru. [Link].

Sources

- 1. Tetrapropylammonium perchlorate | C12H28ClNO4 | CID 85095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Dielectric switching in correlation with the structural phase transitions in tetrapropylammonium perchlorate - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP03665G [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.com [fishersci.com]

The Electrochemical Stability of Tetrapropylammonium Perchlorate: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth exploration of the electrochemical stability of tetrapropylammonium perchlorate (TPAP), a widely utilized supporting electrolyte in non-aqueous electrochemistry. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a nuanced understanding grounded in both theoretical principles and practical application. Herein, we dissect the causality behind experimental choices, advocate for self-validating protocols, and furnish a robust framework for the safe and effective use of TPAP in your research endeavors.

Introduction: The Role and Significance of Tetrapropylammonium Perchlorate in Electrochemistry

Tetrapropylammonium perchlorate, [(CH₃CH₂CH₂)₄N]⁺[ClO₄]⁻, is a quaternary ammonium salt that plays a critical role as a supporting electrolyte in a variety of electrochemical applications. Its primary function is to provide high ionic conductivity to the electrochemical cell while remaining electrochemically inert over a wide potential range. This allows for the accurate study of the redox behavior of a target analyte without interference from the electrolyte itself. The choice of a supporting electrolyte is paramount, as its stability window directly dictates the range of accessible potentials for investigation.

TPAP, like other tetraalkylammonium salts, is favored for its good solubility in common organic solvents such as acetonitrile (ACN), making it suitable for a broad array of non-aqueous electrochemical studies. The tetrapropylammonium cation (TPA⁺) and the perchlorate anion (ClO₄⁻) are both relatively large and non-coordinating, which minimizes ion-pairing effects with the analyte and ensures that the measured electrochemical response is primarily due to the species of interest.

Theoretical Framework of Electrochemical Stability

The electrochemical stability of an electrolyte is defined by its electrochemical window , which is the range of potentials between which the electrolyte does not undergo significant oxidation or reduction. This window is governed by the electrochemical stability of its constituent ions—the cation and the anion—as well as the solvent and the electrode material.

The Tetrapropylammonium Cation (TPA⁺): Cathodic Stability

The cathodic limit of a tetraalkylammonium-based electrolyte is typically determined by the reduction of the tetraalkylammonium cation. For the TPA⁺ cation, this process is believed to involve the cleavage of a carbon-nitrogen bond. This reduction occurs at highly negative potentials. The stability of the TPA⁺ cation is influenced by the steric hindrance around the positively charged nitrogen atom, which shields it from electrochemical attack.

The Perchlorate Anion (ClO₄⁻): Anodic Stability

The perchlorate anion is known for its high oxidative stability. The anodic limit of the electrolyte is therefore typically set by the oxidation of the solvent or the electrode material itself, rather than the perchlorate anion. However, at very high positive potentials, the perchlorate anion can be oxidized. It is important to note that while thermodynamically a strong oxidizing agent, the perchlorate anion is kinetically stable in many electrochemical systems.

Experimental Determination of the Electrochemical Window

The electrochemical window of an electrolyte is experimentally determined using techniques such as cyclic voltammetry (CV) or linear sweep voltammetry (LSV).

Cyclic Voltammetry Protocol for Electrochemical Window Determination

This protocol outlines the steps to determine the electrochemical window of a 0.1 M solution of TPAP in acetonitrile using a standard three-electrode setup with a platinum working electrode.

Materials:

-

Tetrapropylammonium perchlorate (TPAP), high purity (≥99%)

-

Acetonitrile (ACN), anhydrous grade

-

Working Electrode: Platinum (Pt) disk electrode

-

Reference Electrode: Silver/Silver Ion (Ag/Ag⁺) or Saturated Calomel Electrode (SCE)

-

Counter Electrode: Platinum wire or gauze

-

Electrochemical cell

-

Potentiostat

Procedure:

-

Electrolyte Preparation:

-

In an inert atmosphere (e.g., a glovebox), prepare a 0.1 M solution of TPAP in anhydrous acetonitrile. Ensure the TPAP is thoroughly dried under vacuum before use to minimize water content.

-

-

Cell Assembly:

-

Assemble the three-electrode cell with the Pt working electrode, the reference electrode, and the Pt counter electrode.

-

Add the 0.1 M TPAP/ACN solution to the cell.

-

-

Deaeration:

-

Purge the electrolyte solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Set the potentiostat to perform a cyclic voltammogram.

-

Define the potential range to be scanned. A wide initial range is recommended, for example, from +3.0 V to -3.0 V vs. Ag/Ag⁺.

-

Set the scan rate, typically between 50 and 100 mV/s.

-

Run the cyclic voltammogram for several cycles until a stable trace is obtained.

-

-

Data Analysis:

-

The electrochemical window is defined as the potential range where the current remains at a low, stable background level.

-

The anodic and cathodic limits are typically defined as the potentials at which the current density reaches a certain threshold, for example, 0.5 or 1 mA/cm².

-

Interpreting the Voltammogram

The resulting cyclic voltammogram of the TPAP/ACN electrolyte should show a region of low current, which is the electrochemical window. At the positive and negative extremes of the potential scan, a sharp increase in current will be observed, corresponding to the oxidation and reduction of the electrolyte or solvent, respectively.

Figure 2. Postulated initial step in the cathodic decomposition of the TPA⁺ cation.

The perchlorate anion is generally very resistant to reduction. However, on certain catalytically active electrode surfaces, it can be reduced at very negative potentials.

Safety, Handling, and Disposal

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols when working with perchlorate salts.

Safety Precautions:

-

Oxidizing Agent: Tetrapropylammonium perchlorate is a strong oxidizing agent. It should be stored away from organic materials, flammable substances, and reducing agents.

-

Explosion Hazard: Perchlorate salts can form explosive mixtures with certain organic compounds, especially upon heating or grinding. Avoid creating dust and handle with non-metallic spatulas.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and gloves, when handling TPAP.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Disposal:

-

Dispose of TPAP and solutions containing it as hazardous waste according to your institution's and local regulations. Do not discard down the drain or in regular trash.

Conclusion: Best Practices for Reliable Electrochemical Measurements

To ensure the integrity and reproducibility of your electrochemical research using tetrapropylammonium perchlorate, the following best practices are recommended:

-

Purity is Paramount: Use high-purity TPAP and anhydrous solvents. Dry the electrolyte thoroughly before use.

-

Inert Atmosphere: Conduct experiments under an inert atmosphere to exclude water and oxygen.

-

Proper Electrode Maintenance: Ensure your working, counter, and reference electrodes are meticulously cleaned and polished.

-

Blank Scans: Always run a blank scan of the electrolyte solution to confirm its purity and determine the actual electrochemical window under your specific experimental conditions.

-

Mindful Interpretation: Be aware of the potential for electrolyte decomposition, especially when working at the edges of the electrochemical window.

By adhering to these principles and protocols, researchers can confidently leverage the advantageous properties of tetrapropylammonium perchlorate to achieve accurate and reliable electrochemical data.

References

- Bard, A. J., & Faulkner, L. R. (2001).

- Izutsu, K. (2002). Electrochemistry in Nonaqueous Solutions. Wiley-VCH.

- Mann, C. K. (1969). Nonaqueous Solvents for Electrochemical Use. Electroanalytical Chemistry, 3, 57-134.

- Zoski, C. G. (Ed.). (2007). Handbook of Electrochemistry. Elsevier.

The Cornerstone of Modern Catalysis: A Technical Guide to the Discovery and Enduring Impact of Tetrapropylammonium Compounds

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a deep dive into the fascinating history, synthesis, and multifaceted applications of tetrapropylammonium (TPA) compounds. From their serendipitous beginnings to their indispensable role in modern materials science and organic synthesis, this guide illuminates the critical contributions of these unique quaternary ammonium salts. Authored for the discerning scientific audience, this document eschews rigid templates in favor of a narrative that follows the scientific journey of TPA compounds, underpinned by rigorous technical detail and field-proven insights.

Genesis: A Historical Perspective on Tetrapropylammonium Compounds

The story of tetrapropylammonium compounds is intrinsically linked to the broader history of quaternary ammonium compounds (QACs) and the development of synthetic zeolites. While the first synthesis of a specific tetrapropylammonium salt is not pinpointed to a single date, their emergence can be traced back to the foundational work on the alkylation of amines.

The cornerstone of QAC synthesis was laid in 1890 by Nikolai Menshutkin, who discovered the reaction between tertiary amines and alkyl halides to form quaternary ammonium salts.[1][2] This reaction, now famously known as the Menshutkin reaction , remains a fundamental method for the preparation of these compounds.[1]

The mid-20th century saw a surge in research focused on long-chain quaternary ammonium salts, driven by their surfactant and antimicrobial properties.[3] It was within this context that tetrapropylammonium compounds were first synthesized and studied. However, their most significant impact was yet to come.

The 1940s marked a turning point in materials science with the pioneering work of Richard Barrer and Robert Milton in the synthesis of zeolites.[4] These microporous aluminosilicate minerals, with their well-defined pore structures, showed immense promise as catalysts and adsorbents. A major breakthrough occurred in the 1960s with the introduction of organic molecules, particularly quaternary ammonium salts, as "templates" or "structure-directing agents" (SDAs) in zeolite synthesis.[4] This innovation allowed for the precise control of zeolite pore size and topology, leading to the creation of novel structures with tailored catalytic properties.

It was in this fertile scientific landscape that the tetrapropylammonium cation found its true calling. Its specific size and shape proved to be an ideal template for the synthesis of high-silica zeolites, most notably ZSM-5, a catalyst that would revolutionize the petroleum and petrochemical industries. The synthesis of tetrapropylammonium bromide was even described in a 1990 patent as being for a compound that was "difficult to obtain," highlighting its growing importance and the need for reliable synthetic methods.[5]

Synthesis and Characterization: From Precursors to Purified Compounds

The synthesis of tetrapropylammonium salts is a well-established process, primarily relying on the aforementioned Menshutkin reaction. The two most common and industrially significant tetrapropylammonium compounds are tetrapropylammonium bromide (TPABr) and tetrapropylammonium hydroxide (TPAOH).

Synthesis of Tetrapropylammonium Bromide (TPABr)

The synthesis of TPABr involves the reaction of tripropylamine with an n-propyl halide, typically n-propyl bromide.[6]

Reaction Scheme: (CH₃CH₂CH₂)₃N + CH₃CH₂CH₂Br → [N(CH₂CH₂CH₃)₄]⁺Br⁻

This nucleophilic substitution reaction is typically carried out in a polar solvent to facilitate the formation of the ionic product.

Experimental Protocol: Synthesis of Tetrapropylammonium Bromide [5]

-

Reaction Setup: To a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add tripropylamine and a polar solvent (e.g., nitromethane, dimethylformamide).[5]

-

Addition of Alkyl Halide: Slowly add n-propyl bromide to the stirred solution. An excess of the alkyl halide can be used to ensure complete quaternization of the amine.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 60 and 160°C and maintain under reflux for a period of 2 to 32 hours.[5]

-

Isolation and Purification: Upon cooling, the tetrapropylammonium bromide will precipitate out of the solution. The crystals can be collected by filtration, washed with a suitable organic solvent (e.g., ethyl acetate) to remove any unreacted starting materials, and dried under vacuum.[7] Further purification can be achieved by recrystallization.

Synthesis of Tetrapropylammonium Hydroxide (TPAOH)

Tetrapropylammonium hydroxide, a strong organic base, is typically prepared from the corresponding halide salt through various methods, including:

-

Reaction with Silver Oxide: Treatment of TPABr with moist silver oxide (Ag₂O) results in the precipitation of silver bromide and the formation of TPAOH in solution.

-

Ion Exchange Chromatography: Passing a solution of TPABr through an anion exchange resin in the hydroxide form will replace the bromide ions with hydroxide ions.

-

Electrodialysis: This method uses an electric field and ion-exchange membranes to separate the bromide and tetrapropylammonium ions, with the latter then combining with hydroxide ions from water.

Experimental Protocol: Preparation of TPAOH via Ion Exchange

-

Resin Preparation: Pack a chromatography column with a strong base anion exchange resin (e.g., Dowex 1x8) and wash thoroughly with deionized water until the eluent is neutral.

-

Resin Conversion: Convert the resin to the hydroxide form by passing a solution of sodium hydroxide (e.g., 1 M) through the column until the eluent is strongly basic. Wash the column with deionized water to remove excess sodium hydroxide.

-

Ion Exchange: Dissolve TPABr in deionized water and pass the solution through the prepared hydroxide-form resin column.

-

Elution and Collection: Collect the eluent, which now contains TPAOH.

-

Concentration Determination: Titrate a small aliquot of the TPAOH solution with a standardized acid (e.g., HCl) to determine its exact concentration.

Characterization of Tetrapropylammonium Compounds

A suite of analytical techniques is employed to confirm the identity and purity of synthesized tetrapropylammonium compounds.

| Technique | Purpose | Expected Observations for Tetrapropylammonium Cation |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the molecular structure. | ¹H NMR: Signals corresponding to the methyl (CH₃) and methylene (CH₂) protons of the propyl chains. The methylene protons adjacent to the nitrogen are typically deshielded and appear at a higher chemical shift.[8] ¹³C NMR: Resonances for the three distinct carbon atoms of the propyl chains. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups. | Characteristic peaks for C-H stretching and bending vibrations of the alkyl chains. A prominent band for the C-N stretching mode is also observed.[8] |

| Thermogravimetric Analysis (TGA) | To determine thermal stability. | TGA reveals the decomposition temperature of the compound. For example, a TGA thermogram of a tetrapropylammonium-zinc bromide complex shows a sharp endothermic peak corresponding to its melting point, followed by decomposition at higher temperatures.[8] |

| Elemental Analysis | To determine the elemental composition. | The experimentally determined percentages of carbon, hydrogen, nitrogen, and the counter-ion should match the calculated theoretical values. |

The Pivotal Role of Tetrapropylammonium Compounds in Modern Science

The unique properties of the tetrapropylammonium cation have led to its application in several key areas of chemistry and materials science.

Structure-Directing Agent in Zeolite Synthesis

The most significant application of tetrapropylammonium compounds, particularly TPAOH, is as a structure-directing agent (SDA) in the synthesis of zeolites.[9] The TPA⁺ cation acts as a template around which the aluminosilicate or silicate framework of the zeolite crystallizes. Its specific size and shape are crucial for the formation of the intricate channel systems found in zeolites like ZSM-5 and TS-1.

The mechanism of structure direction is a complex process involving the organization of silicate and aluminate precursors around the hydrated TPA⁺ cation. The organic cation stabilizes the formation of specific pore structures that would not form under purely inorganic conditions.[2] Once the zeolite framework is crystallized, the occluded TPA⁺ is removed by calcination at high temperatures, leaving behind a porous crystalline material with a well-defined architecture.

The use of TPAOH allows for the synthesis of high-silica zeolites with enhanced thermal and chemical stability, which are highly desirable for catalytic applications in harsh industrial processes.

Phase Transfer Catalysis

Tetrapropylammonium salts, particularly TPABr, are effective phase-transfer catalysts (PTCs).[3] In a biphasic reaction system (e.g., an aqueous and an organic phase), a PTC facilitates the transfer of a reactant from one phase to another, where the reaction can then occur.

The tetrapropylammonium cation, with its lipophilic propyl chains and a charged nitrogen center, can form an ion pair with an anionic reactant in the aqueous phase. This ion pair is sufficiently soluble in the organic phase to be transported across the phase boundary. Once in the organic phase, the anion is "naked" and highly reactive, leading to a significant acceleration of the reaction rate.[10]

This methodology is particularly valuable for reactions involving water-soluble nucleophiles and organic-soluble substrates, which would otherwise react very slowly.

Emerging Applications in Drug Development and Beyond

While the primary applications of tetrapropylammonium compounds are in catalysis and materials science, their unique properties are being explored in other fields. As a class, quaternary ammonium compounds have well-established antimicrobial properties and are used as disinfectants and antiseptics.[11] The biological activity of specific tetrapropylammonium salts is an area of ongoing research.

In the realm of drug development, the ability of quaternary ammonium salts to interact with cell membranes and act as surfactants is being investigated for drug delivery systems.[12] For instance, the incorporation of QACs into polymer matrices can create materials with both drug-carrying capacity and inherent antibacterial properties.[6] However, it is important to note that the cytotoxicity of these compounds needs to be carefully evaluated for any biomedical application.[13]

Conclusion and Future Outlook

From their theoretical underpinnings in the late 19th century to their central role in 21st-century technology, tetrapropylammonium compounds have had a remarkable scientific journey. Their discovery and the subsequent elucidation of their properties have enabled significant advancements in catalysis, materials science, and organic synthesis. The ability to precisely tailor the structure of zeolites using tetrapropylammonium cations as templates has had a profound and lasting impact on the chemical industry.

As researchers continue to push the boundaries of materials design and synthetic methodology, the demand for well-defined molecular tools like tetrapropylammonium compounds will undoubtedly grow. Future research may focus on the development of novel TPA-based catalysts with enhanced activity and selectivity, the exploration of their potential in sustainable chemical processes, and a deeper understanding of their biological interactions for potential applications in medicine and biotechnology. The legacy of these seemingly simple quaternary ammonium salts is a testament to the power of fundamental chemical discoveries to shape the world around us.

References

-

chemeurope.com. Menshutkin reaction. [Link]

-

MDPI. A Review on the Effects of Organic Structure-Directing Agents on the Hydrothermal Synthesis and Physicochemical Properties of Zeolites. [Link]

- Google Patents. US4931593A - Method for producing tetrapropylammonium bromide.

-

ACS Publications. Tetrapropylammonium Hydroxide Treatment of Aged Dry Gel to Make Hierarchical TS-1 Zeolites for Catalysis. [Link]

-

ACS Publications. The Hydrothermal Synthesis of Zeolites: History and Development from the Earliest Days to the Present Time. [Link]

-

Wikipedia. Tetrapropylammonium. [Link]

-

PubChem. Tetrapropylammonium bromide. [Link]

-

ResearchGate. (PDF) New tetrapropylammonium tetrabromozincate complex [(C3H7)4N]2ZnBr4(II) - synthesis, spectral, thermal characterization and antioxidant activity. [Link]

-

PubMed. Why do tetrapropylammonium chloride and sulphate salts destabilize the native state of globular proteins?. [Link]

-

Macmillan Group. Phase-Transfer Catalysis (PTC). [Link]

-

PubMed. Structure-Directing Behaviors of Tetraethylammonium Cations toward Zeolite Beta Revealed by the Evolution of Aluminosilicate Species Formed during the Crystallization Process. [Link]

-

PubMed. Biological activity of quaternary ammonium salts and resistance of microorganisms to these compounds. [Link]

-

OperaChem. Phase transfer catalysis (PTC). [Link]

- Google Patents.

-

ResearchGate. Structure-Directing Effects of Tetraalkylammonium Cations in the Interzeolite Transformation of Zeolitic Mww-Type Nickel Silicate. [Link]

-

International Journal of Computer Applications. FTIR, XRD, SEM, TGA Investigations of Ammonium Dihydrogen Phosphate (ADP) Single Crystal. [Link]

-

CORE. phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by. [Link]

-

PubMed. The anti-bacterial poly(caprolactone)-poly(quaternary ammonium salt) as drug delivery carriers. [Link]

-

Farmacia Journal. FTIR, 1H NMR, TGA, TEM AND BIOLOGICAL STUDIES ON THE NEW SYNTHESIZED NANO ZIRCONIUM(IV) CAPTOPRIL HYPERTENSION DRUG COMPLEX. [Link]

-

Journal For Basic Sciences. PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. [Link]

-

ACS Publications. Structure-Directing Behaviors of Tetraethylammonium Cations toward Zeolite Beta Revealed by the Evolution of Aluminosilicate Species Formed during the Crystallization Process. [Link]

-

PubMed. Comprehensive analysis of common polymers using hyphenated TGA-FTIR-GC/MS and Raman spectroscopy towards a database for micro- and nanoplastics identification, characterization, and quantitation. [Link]

-

MDPI. Soft Cationic Nanoparticles for Drug Delivery: Production and Cytotoxicity of Solid Lipid Nanoparticles (SLNs). [Link]

-

ResearchGate. (a) FTIR spectra, (b) solid-state ¹³C NMR spectra, (c) TGA, and (d) XPS.... [Link]

Sources

- 1. proceedings.aiche.org [proceedings.aiche.org]

- 2. A Review on the Effects of Organic Structure-Directing Agents on the Hydrothermal Synthesis and Physicochemical Properties of Zeolites [mdpi.com]

- 3. Synthesis and Extraction Method of Tetrapropylammonium bromide_Chemicalbook [chemicalbook.com]

- 4. US4931593A - Method for producing tetrapropylammonium bromide - Google Patents [patents.google.com]

- 5. Tetrapropylammonium - Wikipedia [en.wikipedia.org]

- 6. The anti-bacterial poly(caprolactone)-poly(quaternary ammonium salt) as drug delivery carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. guidechem.com [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Phase transfer catalysis (PTC) - operachem [operachem.com]

- 11. Tetrapropylammonium hydroxide | C12H29NO | CID 20586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Why do tetrapropylammonium chloride and sulphate salts destabilize the native state of globular proteins? - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: The Role of Tetrapropylammonium Perchlorate in Phase-Transfer Catalysis

Executive Summary